
Roxindolhydrochlorid
Übersicht
Beschreibung
EMD 38362, auch bekannt als Roxindolhydrochlorid, ist eine Verbindung, die als potenter Agonist an Dopamin-Autorezeptoren wirkt. Es weist eine hohe Affinität für den D2-ähnlichen Subtyp im niedrigen Nanomolarbereich auf.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von EMD 38362 umfasst die Herstellung von Indolylbutylamin-Derivaten. Das Verfahren umfasst typischerweise die folgenden Schritte:
Bildung des Indolrings: Der Indolring wird durch eine Fischer-Indolsynthese gebildet.
Alkylierung: Das Indol-Derivat wird anschließend alkyliert, um die Butylamin-Seitenkette einzuführen.
Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von EMD 38362 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Roxindole hydrochloride is characterized as a dopamine D2 autoreceptor agonist with significant serotonergic activity . It primarily interacts with several neurotransmitter systems, which underpins its potential therapeutic applications:
- Dopamine Receptors : High affinity for D2-like receptors (D2, D3, D4).
- Serotonin Receptors : Notably interacts with 5-HT1A and exhibits 5-HT uptake inhibition.
This dual action allows Roxindole to modulate both dopaminergic and serotonergic pathways, making it a candidate for treating various psychiatric conditions, including depression and anxiety disorders .
Therapeutic Applications
Roxindole hydrochloride has been investigated for several clinical applications:
- Major Depressive Disorder (MDD) : Clinical trials have shown that Roxindole can lead to rapid antidepressant effects. In one study involving 12 patients with MDD, 67% experienced significant reductions in depression scores within two weeks of treatment .
- Anxiety Disorders : Its anxiolytic properties have been noted, attributed to its serotonergic effects which help in mood regulation .
- Schizophrenia : Although initially developed for this condition, its efficacy was found to be modest. However, it showed some benefits in patients with predominantly negative symptoms of schizophrenia .
- Parkinson's Disease and Prolactinoma : Due to its dopaminergic activity, Roxindole has been explored as a treatment option for Parkinson's disease and prolactinoma, although further research is needed to establish its effectiveness in these areas .
Case Studies
Several clinical studies have highlighted the efficacy of Roxindole in treating psychiatric conditions:
- Depression Study :
- Schizophrenia Study :
Wirkmechanismus
- Roxindole hydrochloride is a dopaminergic and serotonergic drug originally developed by Merck KGaA for the treatment of schizophrenia .
Target of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Roxindole Hydrochloride acts as an agonist at several receptors . It has affinity for D2, D3, D4, and 5-HT1A receptors . At D2 and possibly D3 receptors, Roxindole Hydrochloride is a partial agonist with preferential actions at autoreceptors . It also inhibits 5-HT uptake and is an antidepressant in vivo .
Cellular Effects
Roxindole Hydrochloride can improve symptoms like shaking (tremors), slowness, and stiffness . It may also decrease the number of episodes of not being able to move . These effects are likely due to its action on dopamine and serotonin receptors, which play crucial roles in motor control and mood regulation .
Molecular Mechanism
Roxindole Hydrochloride exerts its effects at the molecular level through several mechanisms. It acts as an agonist at D2, D3, D4, and 5-HT1A receptors . This means it binds to these receptors and activates them, leading to a biological response. It also inhibits the reuptake of serotonin, increasing the amount of this neurotransmitter available in the synaptic cleft .
Metabolic Pathways
Given its actions on dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .
Subcellular Localization
Given its actions on membrane-bound receptors such as the dopamine and serotonin receptors, it is likely that it localizes to the cell membrane where these receptors are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EMD 38362 involves the preparation of indolylbutylamine derivatives. The process typically includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative is then alkylated to introduce the butylamine side chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of EMD 38362 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
EMD 38362 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können EMD 38362 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indolring und der Butylamin-Seitenkette.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von EMD 38362. Diese Derivate werden häufig auf ihre pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BHT 920: Ein weiterer Dopaminagonist mit ähnlicher präsynaptischer Aktivität.
Apomorphin: Ein bekannter Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
3-PPP: Eine Verbindung mit sowohl präsynaptischer als auch postsynaptischer Aktivität an Dopaminrezeptoren.
Einzigartigkeit von EMD 38362
EMD 38362 ist einzigartig aufgrund seiner hohen Selektivität und Potenz an Dopamin-Autorezeptoren. Im Gegensatz zu einigen anderen Dopaminagonisten hat es eine minimale postsynaptische Aktivität, was es besonders nützlich macht, um die präsynaptische Dopaminregulation ohne signifikante Nebenwirkungen zu zielen .
Biologische Aktivität
Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of Roxindole hydrochloride, highlighting its pharmacological profile, clinical findings, and relevant research studies.
Pharmacological Profile
Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:
Receptor | Affinity (pKi) |
---|---|
D2 | 8.55 |
D3 | 8.93 |
D4 | 8.23 |
5-HT1A | 9.42 |
5-HT1B | 6.00 |
5-HT1D | 7.05 |
Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .
Antidepressant Effects
Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.
Antipsychotic Activity
While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.
Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:
- Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .
- Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .
Case Studies
Several case studies have highlighted Roxindole's potential in treating mood disorders:
- Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .
- Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .
Eigenschaften
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPVNSWLLJECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042605 | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108050-82-4 | |
Record name | Roxindole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxindole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXINDOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.